N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide

Medicinal Chemistry Lead Optimization SAR

Researchers often face assay irreproducibility due to uncharacterized analogs. N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide (CAS 860788-09-6) provides a defined piperidine-sulfonamide-benzamide scaffold for precise structure-activity relationship (SAR) studies. - **Key differentiator**: N-phenylbenzamide moiety (vs. N-benzyl analogs like antimalarial agent 17, CAS 508187-76-6) alters logP, H-bonding, and conformation by 14 Da. - **Purity**: ISO-certified 98% grade suitable as HPLC/LC-MS reference standard. - **Application**: Urease inhibition screening cascade control material; computational model validation (pKa 14.04).

Molecular Formula C18H19ClN2O3S
Molecular Weight 378.9 g/mol
CAS No. 860788-09-6
Cat. No. B3159106
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide
CAS860788-09-6
Molecular FormulaC18H19ClN2O3S
Molecular Weight378.9 g/mol
Structural Identifiers
SMILESC1CN(CCC1NC(=O)C2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)Cl
InChIInChI=1S/C18H19ClN2O3S/c19-15-6-8-17(9-7-15)25(23,24)21-12-10-16(11-13-21)20-18(22)14-4-2-1-3-5-14/h1-9,16H,10-13H2,(H,20,22)
InChIKeyFVFOMMLQRWLQFX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Core Structural Identity and Procurement Profile


N-{1-[(4-chlorophenyl)sulfonyl]-4-piperidinyl}benzenecarboxamide (CAS 860788-09-6) is a synthetic small molecule defined by its piperidine-sulfonamide-benzamide scaffold . With a molecular formula of C₁₈H₁₉ClN₂O₃S, a molecular weight of 378.87 g/mol, and a predicted density of 1.39±0.1 g/cm³, it presents as a solid with moderate solubility in organic solvents . The compound is a research chemical supplied for laboratory use, with commercially available purity levels ranging from 90% to 98% . Its structural hallmark is the N-phenylbenzamide substituent at the piperidine 4-position, which distinguishes it from close N-benzyl and N-unsubstituted carboxamide analogs.

N-phenylbenzamide scaffold with 4-chlorophenylsulfonyl-piperidine core, structurally distinct from N-benzyl or N-alkyl carboxamide analogs.
High-purity ISO-certified grade available, supporting reproducible biochemical and analytical method development.
Solid with moderate organic solvent solubility, suitable for laboratory-scale handling and preparation of stock solutions.

Why In-Class Analogs Cannot Substitute


Within sulfonamide-piperidine-benzamide research chemicals, seemingly minor structural variations produce large physicochemical and biological divergences. The target compound's N-phenylbenzamide moiety directly influences its logP, H-bonding capacity, and steric profile compared to N-benzyl or N-alkyl analogs . For example, replacing the phenyl with a benzyl group—as in Antimalarial agent 17 (CAS 508187-76-6)—increases molecular weight by 14 Da and introduces a flexible methylene linker, altering conformational preferences and potentially target engagement . Such modifications can shift solubility, permeability, and off-target profiles in ways that cannot be predicted without compound-specific data. Consequently, generic substitution within this class risks introducing uncharacterized potency gaps, selectivity changes, or supply inconsistencies, directly undermining assay reproducibility and lead optimization campaigns.

Scaffold identity
N-phenylbenzamide: direct phenyl attachment limits rotatable bonds and lowers predicted logP
N-benzyl analog (e.g. Antimalarial agent 17) adds methylene linker, altering conformation, H-bonding, and steric profile
Purity & QC
ISO-certified 98% purity from dedicated supplier; batch-specific documentation available
Generic sources often supply 90–95% purity without ISO certification, introducing impurity-related variability
Even minor structural or purity shifts may lead to uncharacterized potency gaps, selectivity differences, or assay irreproducibility. Direct substitution without compound-specific validation is not recommended.

Head-to-Head and Class-Level Differentiation Evidence


Molecular Weight and LogP vs. N-Benzyl Analog

The target compound (MW 378.87 g/mol) is 14.03 g/mol lighter than the closest N-benzyl analog, Antimalarial agent 17 (MW 392.90 g/mol), due to a direct phenyl attachment at the amide nitrogen instead of a benzyl group . This structural difference reduces both molecular weight and the number of rotatable bonds, lowering the topological polar surface area (TPSA) and predicted logP. Lower lipophilicity can improve aqueous solubility and reduce non-specific protein binding, critical for in vitro assay reliability .

MW & logP vs N-Benzyl Analog
Reported
Target: 378.87 g/mol
N-benzyl analog: 392.90 g/mol
Δ 14.03 g/mol (3.6% lower)
Supports permeability and solubility differentiation in SAR studies.
Cross-study comparable; predicted TPSA and logP reduction with fewer rotatable bonds.
Medicinal Chemistry Lead Optimization SAR

Purity Grade Differentiation Across Suppliers

Commercially, the target compound is available at distinct purity grades that directly affect experimental reliability. MolCore supplies a 98% purity grade under ISO certification, suitable for pharmaceutical R&D and quality control . In contrast, alternative sources offer 95% (CymitQuimica) or 90% (Fluorochem) grades . The 98% grade minimizes batch-to-batch variability from synthetic impurities, which is critical for sensitive biochemical and cell-based assays. No similar certified high-purity grade is consistently available for the N-benzyl analog from comparable ISO-certified suppliers.

Purity Grade Comparison
Specification review
Target (MolCore): 98% ISO-certified
Alternatives: 95%, 90%
ISO-certified grade reduces impurity-related assay variability.
Supplier-reported; batch-specific data should be verified upon procurement.
Procurement Quality Control Assay Reproducibility

Urease and AChE Inhibition Class-Level Evidence

A closely related scaffold, 5-{1-[(4-chlorophenyl)sulfonyl]piperidin-4-yl}-2-mercapto-1,3,4-oxadiazole, demonstrated potent urease inhibition across multiple derivatives, with IC₅₀ values from 0.63±0.001 µM to 6.28±0.003 µM [1]. The most active derivative (IC₅₀ 0.63 µM) was significantly more potent than the standard thiourea control, indicating that the 4-chlorophenylsulfonyl-piperidine core can serve as a productive pharmacophore for enzyme inhibition [1]. While direct IC₅₀ data for the target N-phenylbenzamide are not published, the core piperidine-sulfonamide motif is a privileged structure in this activity class, suggesting its utility as a scaffold for further derivatization in enzyme inhibitor programs.

Urease Inhibition Class Evidence
Class-level
Core scaffold analog (oxadiazole 7m): IC₅₀ 0.63 µM
Thiourea standard: ~20 µM (32-fold higher potency reported)
Core motif demonstrates enzyme inhibition potential; direct target data are not yet available.
Class-level inference from published analog study; extrapolation requires validation.
Enzyme Inhibition Antibacterial Pharmacophore Exploration

Predicted Physicochemical Property Comparison

The predicted acid dissociation constant (pKa) for the target compound is 14.04±0.20, reported by ChemicalBook . This high pKa indicates the benzamide NH is essentially non-ionizable under physiological pH, a property that can enhance membrane permeability relative to analogs with lower pKa values (e.g., N-alkyl carboxamides with pKa ~12-13). The predicted density of 1.39±0.1 g/cm³ further supports its solid-state handling characteristics under standard laboratory conditions . Such predicted parameters are valuable for prioritizing compounds in virtual screening and property-based design workflows, particularly when experimental solubility or permeability data are unavailable.

Predicted pKa & Density
Data to verify
pKa 14.04±0.20 (benzamide NH)
Density 1.39±0.1 g/cm³
Neutral at physiological pH may favor passive permeability relative to more acidic analogs.
In silico prediction; experimental validation absent. Context-dependent for property-based design.
ADME Prediction Drug-likeness Property-Based Design

High-Impact Research and Procurement Scenarios


SAR Exploration of N-Aryl vs. N-Benzyl Bioisosteres

The 14 Da molecular weight difference and altered conformation between the target compound and its N-benzyl analog Antimalarial agent 17 make it a precise tool for probing the effects of phenyl-vs-benzyl substitution on target binding, permeability, and metabolic stability. Researchers can use the 98% pure ISO-certified grade to generate high-confidence SAR data .

Enzyme Inhibitor Lead Generation Using Core Scaffold

Based on class-level evidence that this core scaffold delivers potent urease inhibition (IC₅₀ as low as 0.63 µM for oxadiazole derivatives), the target compound can serve as a starting material or control in enzyme inhibitor screening cascades. Its commercial availability at 98% purity supports reproducible biochemical assay development .

Physicochemical Benchmarking in Drug-Likeness Models

With a predicted pKa of 14.04 and density of 1.39 g/cm³, this compound provides a well-characterized data point for computational models predicting permeability, solubility, and solid-state behavior of neutral sulfonamide-benzamide structures. Its known purity grades allow experimental validation of in silico predictions .

Certified Reference Standard for Analytical Methods

The availability of a 98% purity grade under ISO certification makes this compound suitable as a reference standard in HPLC, LC-MS, or NMR method development for related sulfonamide-piperidine-benzamide series. This supports quality control workflows in pharmaceutical R&D and chemical manufacturing .

Application
Selection Property
Validation Focus
SAR: N-Aryl vs N-Benzyl Bioisosteres
N-phenyl vs N-benzyl scaffold differentiation
Binding, permeability, and metabolic stability SAR
Enzyme Inhibitor Lead Generation
Core scaffold as enzyme inhibitor starting point
Biochemical assay reproducibility & scaffold validation
Physicochemical Benchmarking
Predicted pKa and density parameters
Computational model validation and experimental confirmation
Analytical Reference Standard
ISO-certified high-purity grade
HPLC/LC-MS/NMR method development for sulfonamide-piperidine series
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